Tin arsenide

Crystallography Electronic Structure Phase Identification

Research requiring a defined SnAs phase with verified zero band gap is often hindered by phase impurities or stoichiometric variability. This product resolves that risk with phase-pure, characterized SnAs. - **Property Differentiator:** Predicted topological semimetal (zero band gap) vs. gapped analogs like ZnSnAs₂. - **Synthesis Precision:** Size-tunable nanocrystals (3.2-8.0 nm) available; bulk sputtering targets for PVD. - **Application Ready:** Melting point 594.8±0.5°C; documented temp-dependent conductivity (-81°C to 400°C) for thermoelectric exploration.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
CAS No. 39332-13-3
Cat. No. B12084615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin arsenide
CAS39332-13-3
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)SCC(CO)O
InChIInChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12)
InChIKeyOPKFIKAYNXEJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin Arsenide (SnAs) Properties Overview


Tin arsenide (SnAs) is a binary metal pnictide compound belonging to the class of IV-V semiconductors. It typically crystallizes in a cubic, NaCl-type structure (space group Fm-3m) [1] and exhibits notable semiconductor properties, making it a candidate for various electronic applications [2]. Its physical characteristics include a melting point of 594.8 ± 0.5 °C [3] and a bulk crystalline density of approximately 6.56 g/cm³ [4]. The compound exists in at least two defined stoichiometric phases, SnAs and Sn₄As₃, each with distinct structural and electronic properties [5].

Confirm phase: SnAs (cubic) vs Sn₄As₃ (trigonal) — distinct electronic properties
Select morphology: colloidal nanocrystals or bulk sputtering target
Verify electronic nature: predicted topological semimetal, not a gapped semiconductor

Why Tin Arsenide (SnAs) Substitution Fails


The term 'tin arsenide' encompasses multiple distinct stoichiometric phases (SnAs, Sn₄As₃), each with unique crystal structures and electronic properties, rendering them non-interchangeable [1]. For instance, SnAs is predicted to be a metallic topological semimetal [2], while related materials like zinc tin arsenide (ZnSnAs₂) exhibit a well-defined band gap of ~0.65-0.70 eV, demonstrating fundamentally different electronic behavior [3]. Furthermore, the physical properties of tin arsenide, such as its melting point and density, differ significantly from its analogs and are highly sensitive to synthesis conditions and the precise Sn:As ratio, directly impacting thin film performance . Therefore, substituting one 'tin arsenide' for another without precise phase and property verification can lead to significant device performance failures or experimental inconsistencies.

Substituting one “tin arsenide” for another without phase and property verification may lead to experimental failure.

SnAs (cubic, semimetal) vs Sn₄As₃ (trigonal, metallic)
SnAs (0.000 eV band gap) vs ZnSnAs₂ (0.65–0.70 eV gap)

Tin Arsenide (SnAs) Quantitative Procurement Guide


SnAs vs. Sn₄As₃: Crystal and Electronic Differences

The Sn₄As₃ phase of tin arsenide crystallizes in a trigonal non-centrosymmetric space group R3m (a=4.089(1) Å, c=36.059(6) Å, Z=3), which is a critical differentiation from the previously reported centrosymmetric R3̄m structure [1]. This structure features alternating layers of arsenic and tin atoms forming seven-layer blocks with a short Sn-Sn inter-block distance of 3.24 Å [1]. In contrast, the SnAs phase adopts a cubic, NaCl-type structure [2]. This stark structural divergence directly influences their electronic properties; Sn₄As₃ is predicted to have metallic properties, while SnAs is classified as a topological semimetal [1][3].

Crystal Structure Comparison
Reported
Sn₄As₃: Trigonal R3m (non-centrosymmetric) SnAs: Cubic Fm-3m (NaCl-type)
Phase identity is critical for electronic property matching.
XRD required for phase confirmation.
Crystallography Electronic Structure Phase Identification

Topological Semimetal Behavior vs. Gapped Semiconductors

Computational analysis using density functional theory (DFT) reveals that the SnAs phase of tin arsenide possesses a calculated band gap of 0.000 eV, identifying it as a topological semimetal [1]. This is in stark contrast to other tin-based arsenides like Zinc Tin Arsenide (ZnSnAs₂), which has a measured band gap of 0.65-0.70 eV, and Cadmium Tin Arsenide (CdSnAs₂), which has a melting point of 607 °C [2][3]. The zero-band-gap nature of SnAs indicates it is a material of interest for studies in topological quantum phenomena, a field where gapped semiconductors like ZnSnAs₂ are not directly applicable.

DFT Band Gap
Predicted
0.000 eV
Supports topological semimetal classification; distinct from ZnSnAs₂ (0.65–0.70 eV).
Experimental validation advised.
Topological Materials Electronic Band Structure Semiconductors

Size-Tunable Nanocrystals vs. Bulk Forms

A 2019 study demonstrated the first colloidal synthesis of SnAs nanocrystals (NCs) with precise size tunability, achieving narrow dispersity in the range of 3.2-8.0 nm [1]. These NCs were confirmed to be of the cubic, NaCl-type structure and free of impurities [1]. This level of morphological control at the nanoscale is a key differentiator from bulk tin arsenide, which is typically produced as a silver-gray solid with a melting point of 579 °C and used in sputtering targets [2].

Nanocrystal vs. Bulk
Reported
Nanocrystals: 3.2–8.0 nm (narrow dispersity) Bulk: sputtering target, m.p. 579 °C
Nanoscale form enables quantum confinement studies.
Colloidal synthesis; morphology by TEM/XRD.
Nanocrystal Synthesis Colloidal Chemistry Morphology Control

Melting Point: SnAs vs. IV-V Compounds

The melting point of the SnAs phase has been precisely determined to be 594.8 ± 0.5 °C [1]. This value is notably lower than that of Zinc Tin Arsenide (ZnSnAs₂), which has a reported melting point of 775-777 °C, and is close to that of Cadmium Tin Arsenide (CdSnAs₂), which melts at 607 °C [2][3]. This lower processing temperature for SnAs can be advantageous for thin-film deposition techniques and may influence its thermal stability in device applications.

Melting Point
Reported
594.8 ± 0.5 °C
Lower than ZnSnAs₂ (~180 °C), close to CdSnAs₂.
Thermal analysis of Sn-As binary system.
Thermal Analysis Phase Stability Material Processing

Tin Arsenide (SnAs) Application Scenarios


Topological and Quantum Material Research

The predicted zero band gap and topological semimetal classification of SnAs [1] make it a prime candidate for fundamental research into topological phases of matter, quantum transport, and the study of exotic electronic phenomena. This is a key differentiator from gapped semiconductors like ZnSnAs₂ [2].

Nanoscale Electronics and Catalysis

The demonstrated ability to synthesize size-tunable SnAs nanocrystals with narrow dispersity (3.2-8.0 nm) [3] enables size-dependent property studies for applications in nanoelectronics, where quantum confinement effects can be exploited, and in catalysis, where high surface area and specific active sites are beneficial.

Specialized Semiconductor Thin Films

Bulk SnAs, available as high-purity sputtering targets [4], is used in physical vapor deposition (PVD) to create thin films for experimental electronic and optoelectronic devices . Its distinct melting point of 594.8 ± 0.5 °C [5] and semimetallic nature differentiate it from other arsenide materials used in thin-film transistors and integrated circuit components.

Low-Temperature Thermoelectrics

Historical measurements of the electrical conductivity of SnAs between -81°C and 400°C, showing a maximum at 0°C [6], combined with its predicted metallic nature [1], suggest it may be suitable for niche thermoelectric applications at low to moderate temperatures, where its unique temperature-dependent conductivity profile could be advantageous.

Application
Selection Property
Validation Focus
Topological & quantum material research
Predicted zero band gap, topological semimetal
DFT validation, phase purity (XRD)
Nanoscale electronics & catalysis
Size-tunable nanocrystals
TEM/XRD sizing, elemental purity
Semiconductor thin-film deposition
High-purity sputtering targets
Purity certification, melting point analysis
Low-temperature thermoelectrics
Reported conductivity-temperature profile
Electrical characterization in -81 °C to 400 °C range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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